molecular formula C3H8ClNO2 B1583126 L-Alanine hydrochloride CAS No. 6003-05-0

L-Alanine hydrochloride

Cat. No.: B1583126
CAS No.: 6003-05-0
M. Wt: 125.55 g/mol
InChI Key: ILYVXUGGBVATGA-DKWTVANSSA-N
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Description

L-Alanine hydrochloride is the hydrochloride salt form of L-Alanine, an alpha-amino acid that is used in the biosynthesis of proteins. It is a non-essential amino acid, meaning that it can be synthesized by the human body and does not need to be obtained through the diet. L-Alanine is involved in various metabolic processes and is known for its role in glucose metabolism and energy production .

Mechanism of Action

Target of Action

L-Alanine hydrochloride primarily targets the alanine aminopeptidase (AAP) enzyme . This enzyme plays a crucial role in the metabolism of proteins and amino acids, which are essential for various physiological processes .

Mode of Action

This compound interacts with its target, the alanine aminopeptidase, by serving as a substrate for the enzyme . This interaction leads to the conversion of this compound into other metabolites, which can then participate in various biochemical reactions .

Biochemical Pathways

This compound is involved in several biochemical pathways. One of its primary roles is in energy metabolism, particularly glucose metabolism . During periods of intense physical activity or fasting, L-Alanine can be converted into glucose through a process called gluconeogenesis . This process is crucial for maintaining energy balance in the body.

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its involvement in various physiological processes. For instance, it has been found to exhibit significant anti-proliferative and anti-bacterial activities . It has also shown potential as an anti-urolithiatic agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the form in which L-Alanine exists. At a certain pH value, nearly all the L-Alanine molecules exist as zwitterions . If acid is added to a solution containing the zwitterion, the carboxylate group captures a hydrogen (H+) ion, and L-Alanine becomes positively charged. If base is added, ion removal of the H+ ion from the amino group of the zwitterion produces a negatively charged L-Alanine .

Biochemical Analysis

Biochemical Properties

L-Alanine hydrochloride participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, L-Alanine dehydrogenase (AlaDH), an oxidoreductase, plays a key role in the biosynthesis of L-Alanine from glucose . This enzyme is found in several bacteria species and is involved in microbial carbon and nitrogen metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, L-Alanine successfully inhibited the growth and in vitro proliferation of important human pathogens .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. For instance, L-Alanine dehydrogenase (AlaDH) catalyzes the synthesis of L-Alanine from pyruvate, the final product of the EMP pathway . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, alanine supplementation by gavage for 4 weeks with 2000 mg/kg BW/day in rats indicated that this dose of alanine is well tolerated by the animals .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is produced industrially by decarboxylation of L-aspartate by the action of aspartate 4-decarboxylase . It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The L-type amino acid transporter 1 (LAT1) has been extensively investigated for delivering drugs across biological barriers . LAT1 is predominantly expressed in cerebral cortex, blood-brain barrier, blood-retina barrier, testis, placenta, bone marrow, and several types of cancer .

Subcellular Localization

It is known that L-Alanine: 4,5-dioxovaleric acid aminotransferase (DOVA transaminase) activity was measured in murine liver, kidney, and spleen homogenates . This suggests that this compound may have different effects depending on its location within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Alanine hydrochloride can be synthesized through several methods. One common method involves the Strecker synthesis, where acetaldehyde reacts with ammonium chloride and sodium cyanide to form L-Alanine, which is then converted to its hydrochloride salt . Another method involves the decarboxylation of L-Aspartate using aspartate 4-decarboxylase .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using microorganisms such as Bacillus subtilis. These microorganisms are engineered to overproduce L-Alanine, which is then purified and converted to its hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: L-Alanine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Alanine hydrochloride has numerous applications in scientific research:

Comparison with Similar Compounds

    L-Serine: Another non-essential amino acid involved in protein synthesis.

    L-Glycine: The simplest amino acid, involved in the synthesis of proteins and other important biomolecules.

    L-Valine: An essential amino acid that must be obtained through the diet.

Uniqueness: L-Alanine hydrochloride is unique due to its role in glucose metabolism and its ability to be synthesized by the body. Unlike essential amino acids, it does not need to be obtained through the diet, making it a versatile compound in both biological and industrial applications .

Properties

IUPAC Name

(2S)-2-aminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYVXUGGBVATGA-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208758
Record name L-Alanine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6003-05-0
Record name L-Alanine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6003-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006003050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alanine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-alanine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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